N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide
Description
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrrolidinone ring, a thiadiazole ring, and a benzamide moiety
Properties
Molecular Formula |
C23H22ClN5O3S |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C23H22ClN5O3S/c1-13(2)20(31)25-17-5-3-4-14(10-17)21(32)26-23-28-27-22(33-23)15-11-19(30)29(12-15)18-8-6-16(24)7-9-18/h3-10,13,15H,11-12H2,1-2H3,(H,25,31)(H,26,28,32) |
InChI Key |
XDHHUZWJVVVOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps:
-
Formation of the Pyrrolidinone Ring: : The initial step involves the synthesis of the 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl intermediate. This can be achieved through a cyclization reaction of 4-chlorobenzaldehyde with an appropriate amine and a ketone under acidic or basic conditions.
-
Synthesis of the Thiadiazole Ring: : The next step is the formation of the 1,3,4-thiadiazole ring. This can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.
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Coupling Reactions: : The final step involves coupling the pyrrolidinone and thiadiazole intermediates with 3-[(2-methylpropanoyl)amino]benzoyl chloride. This step typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of automated purification systems to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can occur at the carbonyl groups in the pyrrolidinone and benzamide moieties, potentially forming alcohol derivatives.
-
Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSH) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme inhibition, particularly those enzymes involved in metabolic pathways. Its structural features make it a potential candidate for binding to active sites of enzymes.
Medicine
In medicinal chemistry, N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide is investigated for its potential as a therapeutic agent. It may exhibit activity against certain types of cancer cells or act as an anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require a combination of rigidity and flexibility.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. For example, it could inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(1,3,4-thiadiazol-2-yl)acetamide
- N-(4-chlorophenyl)-2-(1,3,4-thiadiazol-2-yl)benzamide
- N-(4-chlorophenyl)-2-(1,3,4-thiadiazol-2-yl)propionamide
Uniqueness
Compared to these similar compounds, N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide is unique due to the presence of the pyrrolidinone ring and the specific substitution pattern on the benzamide moiety. These structural features may confer distinct biological activities and chemical reactivity, making it a compound of significant interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
